2-Propanol-1,1,1,3,3,3-d6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis and Properties

Synthesis of 2-Propanol-1,1,1,3,3,3-d6 involves the reduction of per-deuterioacetone, a compound where all hydrogens are replaced with deuterium []. Studies have shown that 2-Propanol-1,1,1,3,3,3-d6 can exist in both anti and gauche conformations [].

Applications in NMR Spectroscopy

The primary application of 2-Propanol-1,1,1,3,3,3-d6 lies in Nuclear Magnetic Resonance (NMR) spectroscopy, a technique used to study the structure of molecules. Due to the presence of deuterium, which has a different magnetic spin than hydrogen, 2-Propanol-1,1,1,3,3,3-d6 acts as a solvent for NMR that produces a minimal background signal in the hydrogen (¹H) NMR spectrum. This reduces interference with the signals of interest from the target molecule being studied [].

Here are some additional benefits of using 2-Propanol-1,1,1,3,3,3-d6 in NMR:

- Lock solvent: Due to its deuteration, 2-Propanol-1,1,1,3,3,3-d6 can be used as a deuterium lock solvent in NMR experiments. This helps maintain a stable magnetic field lock signal, which is crucial for obtaining high-quality spectra [].

- Shift referencing: The distinct peak of the deuterated methyl groups in 2-Propanol-1,1,1,3,3,3-d6 can be used as an internal reference for chemical shift calibration in ¹H NMR experiments [].

2-Propanol-1,1,1,3,3,3-d6, also known as 2-deuteropropanol or deuterated isopropanol, is a deuterated form of isopropanol. Its chemical formula is C₃H₂D₆O, and it has a molecular weight of 66.13 g/mol. The compound features six deuterium atoms replacing hydrogen atoms in the propanol structure, specifically at positions 1 and 3 of the propane backbone. This modification alters its physical properties and reactivity compared to its non-deuterated counterpart.

- Dehydration: When heated with acids or bases, it can lose water to form propene or other alkenes.

- Oxidation: It can be oxidized to acetone using oxidizing agents like chromic acid or potassium permanganate.

- Reduction: It can serve as a reducing agent in organic synthesis.

The presence of deuterium allows for unique tracking in reaction mechanisms due to its distinct mass and bond characteristics.

2-Propanol-1,1,1,3,3,3-d6 can be synthesized through several methods:

- Reduction of Acetone-D6:

- Hydrogenation of Propylene:

- Propylene can be hydrogenated in the presence of deuterium gas under specific conditions to produce the deuterated alcohol.

These methods allow for the production of the compound with high isotopic purity.

2-Propanol-1,1,1,3,3,3-d6 has several applications:

- NMR Spectroscopy: It serves as a solvent for nuclear magnetic resonance spectroscopy due to its unique isotopic labeling.

- Tracer Studies: Used in metabolic studies to trace pathways involving alcohol metabolism.

- Chemical Synthesis: Acts as a reagent or solvent in various organic reactions where isotopic labeling is beneficial.

Interaction studies involving 2-Propanol-1,1,1,3,3,3-d6 focus on its behavior with biological systems and other chemicals. Research indicates that:

- Kinetic Isotope Effects: The presence of deuterium can affect reaction rates and mechanisms compared to hydrogen-containing compounds.

- Biochemical Pathways: Studies may explore how deuterated compounds influence enzyme activity and metabolic rates.

These studies are crucial for understanding the implications of using deuterated compounds in biological research.

Several compounds are structurally or functionally similar to 2-Propanol-1,1,1,3,3,3-d6. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Isopropanol (Propan-2-ol) | C₃H₈O | Non-deuterated version; widely used as a solvent. |

| 1-Propanol (Propan-1-ol) | C₃H₈O | Different structural isomer; used in synthesis. |

| 2-Methylpropan (Isobutanol) | C₄H₁₀O | Branched-chain alcohol; different properties. |

| 2-Propanol-D8 | C₃D₈O | Fully deuterated version; used for specific studies. |

The key uniqueness of 2-Propanol-1,1,1,3,3,3-d6 lies in its specific isotopic labeling at defined positions within the molecule which allows for precise tracking in chemical and biological experiments.

Molecular Structure and Compositional Analysis

Chemical Formula (C3H2D6O) and Structural Representation

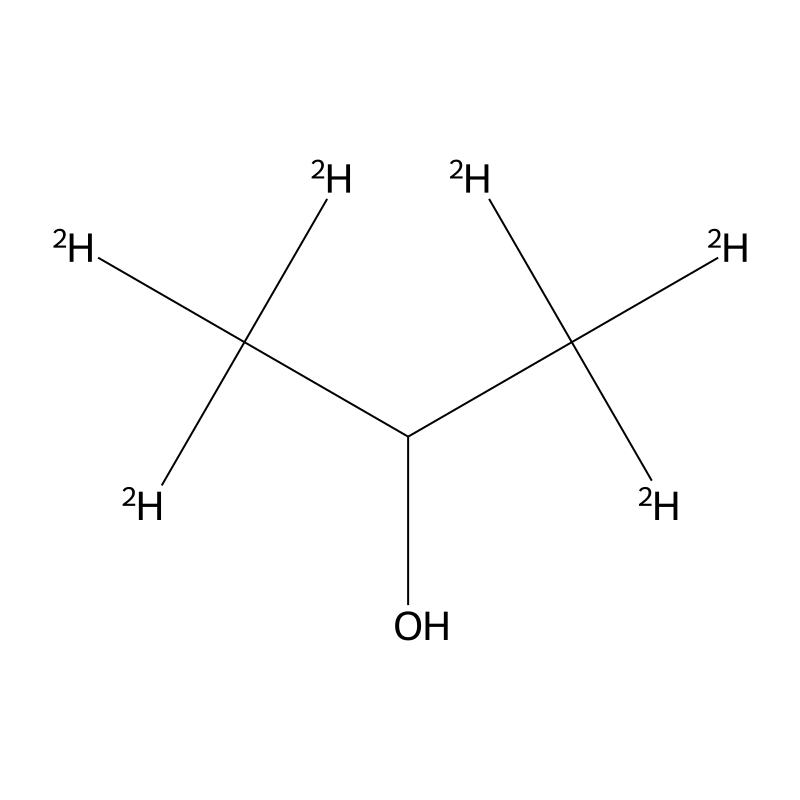

2-Propanol-1,1,1,3,3,3-d6 represents a deuterated variant of isopropanol where six hydrogen atoms have been systematically replaced with deuterium isotopes [1] [2]. The molecular formula C3H2D6O indicates the presence of three carbon atoms, two regular hydrogen atoms, six deuterium atoms, and one oxygen atom [2] [3]. The compound is also known by its International Union of Pure and Applied Chemistry name as 1,1,1,3,3,3-hexadeuteriopropan-2-ol [1] [4].

The structural representation shows deuterium atoms specifically positioned at the methyl groups attached to the central carbon atom, while the hydroxyl hydrogen remains undeuterated [2] [3]. The linear formula (CD3)2CHOH clearly demonstrates this selective deuteration pattern, where both methyl groups contain deuterium exclusively [2] [5]. This isotopic substitution creates a secondary alcohol with preserved functional characteristics while introducing significant mass and spectroscopic differences compared to the parent compound [6] [3].

Mass Shift Phenomenon (M+6)

The deuteration of 2-propanol results in a characteristic mass shift designated as M+6, representing an increase of approximately 6.03 atomic mass units compared to regular isopropanol [2] [5]. Regular isopropanol possesses a molecular weight of 60.10 grams per mole, while 2-Propanol-1,1,1,3,3,3-d6 exhibits a molecular weight of 66.13 grams per mole [2] [3] [7]. This mass increase stems from the replacement of six hydrogen atoms (each with a mass of approximately 1.008 atomic mass units) with six deuterium atoms (each with a mass of approximately 2.014 atomic mass units) [2] [5].

| Compound | Molecular Weight (g/mol) | Deuterium Substitution |

|---|---|---|

| Regular Isopropanol (C₃H₈O) | 60.10 [2] | None |

| 2-Propanol-1,1,1,3,3,3-d6 (C₃H₂D₆O) | 66.13 [2] [3] | 6 D atoms replacing H atoms |

| Mass Difference | +6.03 | Six deuterium substitutions |

The M+6 designation proves particularly valuable in mass spectrometry applications, where the compound serves as an internal standard or reference material [2] [5]. This predictable mass shift enables precise identification and quantification in analytical procedures, making the compound indispensable for isotopic labeling studies [6] [3].

SMILES and InChI Notations

The Simplified Molecular Input Line Entry System notation for 2-Propanol-1,1,1,3,3,3-d6 is represented as [2H]C([2H])([2H])C(O)C([2H])([2H])[2H] [2] [8]. This notation explicitly indicates the positions of deuterium atoms using the [2H] designation, providing a clear structural representation that distinguishes deuterium from regular hydrogen atoms [2] [8].

The International Chemical Identifier notation follows as 1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3 [2] [8]. The InChI string contains specific isotopic information in the "/i1D3,2D3" segment, indicating that positions 1 and 2 (corresponding to the methyl groups) contain three deuterium atoms each [2] [8]. The corresponding InChI Key is KFZMGEQAYNKOFK-WFGJKAKNSA-N, providing a unique identifier for database searches and chemical informatics applications [2] [4].

| Notation Type | Representation |

|---|---|

| SMILES | [2H]C([2H])([2H])C(O)C([2H])([2H])[2H] [2] |

| InChI | 1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3 [2] |

| InChI Key | KFZMGEQAYNKOFK-WFGJKAKNSA-N [2] [4] |

| Linear Formula | (CD₃)₂CHOH [2] [5] |

Physical Constants

Melting Point (-90°C) and Boiling Point (82°C)

2-Propanol-1,1,1,3,3,3-d6 exhibits a melting point of -90 degrees Celsius, identical to that reported for regular isopropanol [2] [5] [7]. This temperature represents the solid-liquid phase transition point under standard atmospheric pressure conditions [7]. The preservation of the melting point despite deuteration indicates that the intermolecular forces responsible for crystal packing remain largely unchanged by isotopic substitution [2] [7].

The boiling point occurs at 82 degrees Celsius under standard atmospheric pressure [2] [5] [7]. This value demonstrates minimal deviation from regular isopropanol, suggesting that the vapor pressure characteristics and intermolecular hydrogen bonding patterns remain essentially unaltered by deuteration [2] [7]. The maintenance of these thermal properties ensures that standard distillation and purification techniques remain applicable for this deuterated compound [5] [7].

| Property | Value | Reference |

|---|---|---|

| Melting Point | -90°C [2] [5] [7] | Literature values |

| Boiling Point | 82°C [2] [5] [7] | Literature values |

| Phase Transition | Solid to liquid at -90°C | Standard conditions |

| Vapor Pressure | Similar to regular isopropanol | Standard conditions |

Density (0.86 g/mL at 25°C)

The density of 2-Propanol-1,1,1,3,3,3-d6 measures 0.86 grams per milliliter at 25 degrees Celsius [2] [5] [7]. This value represents a notable increase compared to regular isopropanol, which typically exhibits a density of approximately 0.78 grams per milliliter at the same temperature [2] [9]. The density increase directly correlates with the mass gain resulting from deuterium substitution while maintaining essentially identical molecular volume [2] [9].

The higher density proves advantageous for certain analytical applications, particularly in density gradient separations and when precise mass measurements are required [2] [5]. This physical property change provides a straightforward method for distinguishing between deuterated and non-deuterated isopropanol samples through simple density measurements [9] [5].

Refractive Index (n20/D 1.374)

The refractive index of 2-Propanol-1,1,1,3,3,3-d6 is reported as 1.374 when measured at 20 degrees Celsius using the sodium D-line as the reference wavelength [2] [5] [7]. This optical property indicates how light propagates through the liquid medium and serves as a characteristic physical constant for compound identification [2] [7].

The refractive index value remains very close to that of regular isopropanol, suggesting minimal alteration in the electronic structure and polarizability despite deuterium substitution [2] [5]. This optical property proves valuable for quality control applications and purity assessments in analytical laboratories [5] [7].

Flash Point (16°C/60.8°F)

The flash point of 2-Propanol-1,1,1,3,3,3-d6 occurs at 16 degrees Celsius or 60.8 degrees Fahrenheit [2] [7]. This temperature represents the lowest point at which the compound can form an ignitable mixture with air under standard testing conditions [2] [7]. The flash point determination follows closed cup testing methodology, providing consistent and reproducible results [2] [7].

This relatively low flash point classifies the compound as a flammable liquid, requiring appropriate handling procedures and storage conditions in laboratory and industrial settings [2] [7]. The flash point value remains consistent with expectations based on the molecular structure and volatility characteristics of the parent isopropanol compound [7].

Conformational Analysis

Anti Conformation Characteristics

The anti conformation of 2-Propanol-1,1,1,3,3,3-d6 represents the most energetically favorable arrangement where the hydroxyl group and the methyl groups adopt positions that minimize steric repulsion [3] [10]. In this configuration, the hydroxyl hydrogen is positioned opposite to the carbon-carbon bonds of the methyl groups when viewed along the central carbon-oxygen bond axis [10] [11]. This arrangement typically represents the lowest energy state for simple alcohols due to reduced torsional strain [11].

Computational studies on similar alcohol systems indicate that the anti conformation generally exhibits enhanced stability compared to gauche arrangements [12] [10]. The deuteration pattern in 2-Propanol-1,1,1,3,3,3-d6 may influence the relative stability through subtle changes in zero-point vibrational energies, though the overall conformational preferences remain similar to the parent compound [13] [14].

The anti conformation characteristics include minimized dipole-dipole interactions between the hydroxyl group and the methyl substituents [11] [15]. This arrangement facilitates optimal hydrogen bonding opportunities with external molecules while maintaining internal structural stability [12] [10].

Gauche Conformation Characteristics

The gauche conformation involves rotation about the central carbon-oxygen bond, positioning the hydroxyl group at approximately 60-degree angles relative to the carbon-carbon bonds of the methyl groups [10] [11]. This arrangement introduces some degree of steric strain but may be stabilized under specific conditions, particularly in the presence of external hydrogen bonding partners [12] [10].

Research on isopropanol-water complexes has demonstrated that the gauche arrangement can become preferred when intermolecular hydrogen bonding occurs [12] [10]. In these situations, the gauche conformation allows for optimal geometric alignment between the hydroxyl group and hydrogen bonding acceptors [10]. The deuterated methyl groups in 2-Propanol-1,1,1,3,3,3-d6 may exhibit slightly different vibrational characteristics that could influence the relative stability of gauche conformations [13] [14].

Studies indicate that gauche conformations can exhibit barriers to interconversion with anti forms, typically ranging from several hundred wavenumbers to a few kilocalories per mole depending on the specific molecular environment [12] [10]. The presence of deuterium isotopes may subtly alter these energy differences through kinetic isotope effects [13] [14].

Rotational Energy Barriers

The rotational energy barriers in 2-Propanol-1,1,1,3,3,3-d6 govern the interconversion between different conformational states and reflect the underlying potential energy surface for rotation about key bonds [16] [11]. The primary rotational barrier involves rotation about the carbon-oxygen bond, affecting the relative orientations of the hydroxyl group and the isopropyl framework [11] [17].

Experimental studies on similar alcohol systems suggest that rotational barriers typically range from 2-4 kilocalories per mole for simple secondary alcohols [16] [11]. The presence of deuterium atoms in the methyl groups may introduce subtle modifications to these barriers through changes in reduced mass and zero-point vibrational energies [13] [14].

Computational investigations have revealed that rotational barriers in alcohols are influenced by hyperconjugative effects between electron pairs on the oxygen atom and adjacent carbon-hydrogen bonds [11] [14]. The deuteration pattern in 2-Propanol-1,1,1,3,3,3-d6 could affect these interactions through isotope-dependent vibrational coupling, potentially leading to measurable changes in barrier heights [14].

| Conformational Parameter | Typical Range | Deuterium Effect |

|---|---|---|

| Anti-Gauche Energy Difference | 0.5-2.0 kcal/mol [11] | Subtle modifications [13] [14] |

| Rotational Barrier Height | 2-4 kcal/mol [16] [11] | Minor isotope effects [14] |

| Conformational Exchange Rate | Temperature dependent [16] | Altered by deuteration [13] |

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant